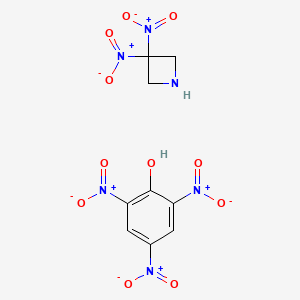![molecular formula C5H8N2O6 B12560026 N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid CAS No. 143931-37-7](/img/structure/B12560026.png)
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid is a chemical compound with the molecular formula C5H8N2O6 and a molecular weight of 192.13 g/mol This compound is characterized by the presence of an imidodicarbonic acid core with a carboxyaminoethyl substituent
Métodos De Preparación
The synthesis of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves several steps. One common method includes the reaction of imidodicarbonic acid with 2-aminoethyl carboxylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparación Con Compuestos Similares
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid can be compared with other similar compounds, such as:
Imidodicarbonic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Carboxyaminoethyl compounds: These compounds have a carboxyaminoethyl group but differ in their core structures, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
143931-37-7 |
|---|---|
Fórmula molecular |
C5H8N2O6 |
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
carboxy-[2-(carboxyamino)ethyl]carbamic acid |
InChI |
InChI=1S/C5H8N2O6/c8-3(9)6-1-2-7(4(10)11)5(12)13/h6H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
JKCQZANJQXIGGJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(C(=O)O)C(=O)O)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


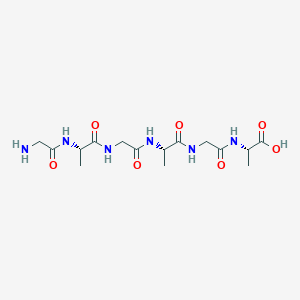

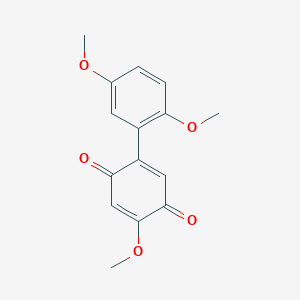
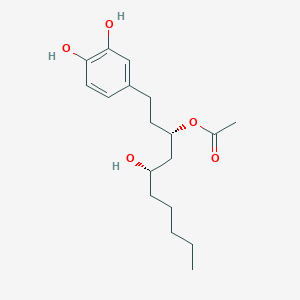
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
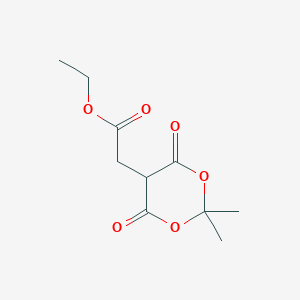

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
